molecular formula C21H18N2O3 B2994908 ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate CAS No. 1272756-49-6

ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Cat. No.: B2994908
CAS No.: 1272756-49-6
M. Wt: 346.386
InChI Key: XYKFLGSAVKFKDD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate typically involves multiple steps, starting with the construction of the chromene core. One common approach is the condensation of 2-aminobenzaldehyde with pyridin-3-ylcarboxylic acid in the presence of a suitable catalyst, followed by cyclization and esterification.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic interventions.

Medicine: In the medical field, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound shares structural similarities and is used in the synthesis of anticoagulant drugs.

  • Benzimidazole derivatives: These compounds have similar heterocyclic structures and are known for their diverse biological activities.

Uniqueness: Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo multiple chemical reactions and its biological activities make it a valuable compound for research and industrial use.

Properties

IUPAC Name

ethyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-7-5-11-23-12-14)16-10-9-13-6-3-4-8-15(13)19(16)26-20(18)22/h3-12,17H,2,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKFLGSAVKFKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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